4'-Methylbiphenyl-2-carboxylic acid methyl ester
Overview
Description
4-Methylbiphenyl-2-carboxylic acid methyl ester (4-MB2CAME) is a compound that has been studied for its potential applications in a variety of scientific fields. 4-MB2CAME is a derivative of the aromatic hydrocarbon biphenyl, and has a variety of interesting properties that make it an attractive candidate for further research.
Scientific Research Applications
Synthetic Approaches and Structural Analysis
Research demonstrates various synthetic approaches to compounds related to 4'-Methylbiphenyl-2-carboxylic acid methyl ester. One such approach includes the iodination of biphenyl carboxylic acid, leading to the formation of methyl esters and subsequent nucleophilic substitutions. Such synthetic routes are crucial for the preparation of valuable organic ligands for metal-organic frameworks (Ardeleanu et al., 2018). Additionally, the study of the crystal structure of similar compounds provides insight into their chemical properties and potential applications in materials science.
Application in Liquid Crystal Research
The liquid crystal properties of esters derived from biphenyl and thiophene carboxylic acids have been explored. This research is significant for understanding the smectic polymorphism of these esters, contributing to advancements in liquid crystal technology (Butcher et al., 1995).
Biological Activity Studies
Certain derivatives of this compound have been evaluated for their biological activities. For instance, studies on compounds like 3α-(4-Substituted)nortropane-2β-carboxylic acid methyl esters indicate their potential in inhibiting radioligand binding at various neurotransmitter transporters, which is valuable for neurological research and drug development (Blough et al., 2000).
Enantioselective Synthesis and Resolution
Research on the resolution of racemates, such as the methyl ester of 1,4-benzodioxane-2-carboxylic acid, offers insights into enantioselective synthesis processes. This is crucial for the production of enantiopure compounds, widely used in pharmaceuticals and fine chemicals (Bolchi et al., 2007).
Chemoselective Esterification Techniques
Advancements in chemoselective esterification methods, utilizing compounds like this compound, provide a foundation for more efficient and selective chemical synthesis. These techniques are essential in organic chemistry and pharmaceutical manufacturing (Lee et al., 2001).
Safety and Hazards
Future Directions
4’-Methylbiphenyl-2-carboxylic acid methyl ester is an important pharmaceutical intermediate compound used in the preparation of temesartan . As temesartan is an angiotensin II receptor blocker (ARB) used to treat hypertension, the future directions of this compound are likely to be influenced by the developments in the treatment of hypertension .
Properties
IUPAC Name |
methyl 2-(4-methylphenyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-11-7-9-12(10-8-11)13-5-3-4-6-14(13)15(16)17-2/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHNIAWHITVGYJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=CC=C2C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00362716 | |
Record name | Methyl 4'-methyl[1,1'-biphenyl]-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00362716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114772-34-8 | |
Record name | [1,1′-Biphenyl]-2-carboxylic acid, 4′-methyl-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=114772-34-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4'-methyl[1,1'-biphenyl]-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00362716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [1,1'-Biphenyl]-2-carboxylic acid, 4'-methyl-, methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.650 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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